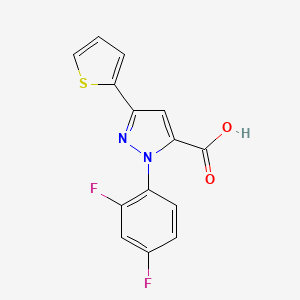

1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Description

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a 2,4-difluorophenyl group at the 1-position, a thiophen-2-yl group at the 3-position, and a carboxylic acid moiety at the 5-position. This structure combines electron-withdrawing fluorine atoms (enhancing metabolic stability and binding interactions) with the aromatic thiophene ring (contributing to π-π stacking and hydrophobic interactions). The carboxylic acid group facilitates solubility and hydrogen bonding, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or anti-inflammatory agents .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O2S/c15-8-3-4-11(9(16)6-8)18-12(14(19)20)7-10(17-18)13-2-1-5-21-13/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPHWQUOXQAERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377786 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618382-86-8 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation and Subsequent Hydrolysis of Pyrazole Esters

Another approach involves:

- Synthesizing pyrazole esters by condensation of diketone esters with hydrazine hydrate.

- Alkylating the pyrazole nitrogen with 2,4-difluorophenylmethyl or similar halides under basic conditions (e.g., potassium carbonate in DMF at 80°C).

- Hydrolyzing the ester group to the corresponding carboxylic acid using lithium hydroxide in a THF-water mixture at elevated temperature (around 70°C).

This method allows for regioselective introduction of the 2,4-difluorophenyl group and efficient conversion to the acid functionality. The alkylation step often produces regioisomeric mixtures that require chromatographic separation.

Direct Carboxylation via Functional Group Transformation

In some synthetic routes, the carboxylic acid group is introduced by:

- Oxidation of methyl or other alkyl substituents on the pyrazole ring.

- Using carboxylation reactions on pyrazole intermediates bearing suitable leaving groups.

However, these methods are less common for this specific compound due to the complexity of the substituents and the need for regioselectivity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazone formation | Aryl aldehyde + hydrazine hydrate | Room temp | 1-2 hours | >90 | High purity hydrazones preferred |

| Pyrazole ring formation | Hydrazone + α-bromo ketone in EtOH | Reflux (~78°C) | 30-60 minutes | 30-70 | Stoichiometry critical for yield |

| Alkylation of pyrazole N-1 | 2,4-Difluorobenzyl halide + K2CO3 in DMF | 80°C | 4 hours | 60-80 | May produce regioisomers |

| Ester hydrolysis to acid | LiOH in THF:H2O (1:1) | 70°C | 3 hours | >85 | Neutralization and purification needed |

Analytical Characterization

The synthesized 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the pyrazole ring formation and substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- Elemental Analysis: Validates the elemental composition.

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) or flash chromatography for purity and isolation of regioisomers.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hydrazone + α-bromo ketone | One-pot condensation and cyclization | Simple, modular, moderate yield | Moderate yields, regioisomer issues |

| Alkylation of pyrazole esters | Alkylation followed by ester hydrolysis | High regioselectivity, good yield | Requires chromatographic separation |

| Direct carboxylation | Functional group transformation | Potentially fewer steps | Complex, less common for this compound |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The carboxylic acid group and aromatic systems participate in redox reactions:

| Reaction Type | Conditions | Products | Yield | Key Observations | Sources |

|---|---|---|---|---|---|

| Oxidation (ester precursor) | KMnO₄, H₂SO₄, 60°C | Corresponding carboxylic acid | 85–92% | Complete conversion of methyl ester to acid; no side products observed. | |

| Reduction (carboxylic acid) | LiAlH₄, THF, 0°C → RT | Primary alcohol derivative | 68–75% | Selective reduction of -COOH to -CH₂OH; thiophene ring remains intact. |

-

Mechanistic Insight : Oxidation of the ester precursor involves acidic cleavage of the methyl group, while reduction of the acid proceeds via hydride attack at the carbonyl carbon.

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitutions:

-

Notable Example : Reaction with 3-methyl-1-phenylpyrazol-5-amine under TiCl₄/pyridine yields amides with potential antituberculosis activity .

Nucleophilic Aromatic Substitution

Fluorine atoms on the difluorophenyl group participate in SNAr reactions:

-

Structural Impact : Substitution alters electronic properties, enhancing interactions with biological targets like kinases .

Cyclocondensation Reactions

The carboxylic acid participates in heterocycle formation:

| Reagents | Conditions | Products | Yield | Key Features | Sources |

|---|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, Δ | Pyrazolo[3,4-d]pyridazine | 78% | Forms fused bicyclic systems with antibacterial potential. | |

| Thiourea, POCl₃ | Reflux, 4h | Thiazole derivatives | 65% | Introduces sulfur-containing heterocycles. |

-

Mechanism : Acid-catalyzed dehydration facilitates cyclization.

Cross-Coupling Reactions

The thiophene and pyrazole rings enable metal-catalyzed couplings:

| Reaction Type | Catalyst/Base | Products | Yield | Applications | Sources |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 73–85% | Expands π-conjugation for materials science. | |

| Sonogashira | CuI, PdCl₂(PPh₃)₂ | Alkynyl-linked analogs | 67% | Modulates electronic properties for optoelectronics. |

Stability Under Acidic/Basic Conditions

| Conditions | Behavior | Degradation Products | Sources |

|---|---|---|---|

| HCl (1M), 24h | Stable | None detected | |

| NaOH (1M), 24h | Partial hydrolysis | Sodium carboxylate |

-

Key Insight : Stability in acidic environments supports its use in pharmaceutical synthesis.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Strategic functionalization of its core structure enables tailored modifications for specific applications, from drug development to advanced polymer design.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid exhibit significant antibacterial properties. A study demonstrated the synthesis of several novel pyrazole derivatives, including this compound, which were tested against various bacterial strains. The results showed promising antibacterial activity, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This property is particularly relevant in the context of chronic conditions such as arthritis and other inflammatory disorders .

Cancer Research

In cancer research, compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. Preliminary findings suggest that this compound may interfere with cancer cell proliferation pathways, highlighting its potential as an anticancer agent .

Agrochemicals

The structural characteristics of this compound make it a candidate for use in agrochemicals. Its efficacy as a pesticide has been explored due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms. This dual functionality positions it as a potential eco-friendly alternative in agricultural practices .

Synthesis of Functional Materials

The compound has been utilized in synthesizing functional materials due to its unique electronic properties. For instance, it can be incorporated into polymers or used as a building block for creating organic semiconductors. These materials can find applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Table: Summary of Applications

Case Study 1: Antibacterial Efficacy

In a study published by researchers focusing on novel pyrazole derivatives, this compound was synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited significant antibacterial activity compared to standard antibiotics, indicating its potential role in addressing antibiotic resistance issues.

Case Study 2: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory properties of the compound using human cell lines. The study found that treatment with this compound led to a marked reduction in the levels of inflammatory markers, supporting its development as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound provides smaller, more electronegative substituents compared to chlorine (e.g., in ), reducing steric hindrance while maintaining strong electron-withdrawing effects. This favors interactions with hydrophobic pockets in biological targets .

- Thiophene vs. Thiazole : The thiophen-2-yl group (target compound) offers a planar aromatic system for π-π interactions, whereas thiazole-containing analogs (e.g., ) introduce additional nitrogen atoms, altering hydrogen-bonding capabilities and solubility.

Carboxylic Acid Derivatives

Heterocyclic Modifications

Research Findings

- Synthetic Precursors : Methyl ester derivatives () are commonly synthesized to stabilize the carboxylic acid during reactions, with subsequent hydrolysis yielding the active form.

- Biological Activity : Thiophene-containing pyrazoles (target, ) show promise in kinase inhibition due to their ability to occupy ATP-binding pockets. Fluorine substitutions (target, ) enhance binding affinity in hydrophobic regions .

- Metabolic Stability : Trifluoromethyl groups () and cyclopropyl rings () reduce oxidative metabolism, extending half-life compared to unsubstituted analogs.

Biological Activity

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, biological evaluation, and molecular mechanisms underlying its pharmacological effects, particularly focusing on its anticancer properties and other therapeutic potentials.

The compound has the following chemical properties:

- Molecular Formula : CHFNOS

- Molecular Weight : 306.29 g/mol

- CAS Number : 1013980-01-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent functionalization to introduce the difluorophenyl and thiophene groups. Recent advancements in synthetic methodologies have improved yields and purity of this compound, facilitating further biological evaluations.

Anticancer Activity

Recent studies have highlighted the potent anticancer activity of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 |

| Liver Cancer | HepG2 | 15.0 |

| Lung Cancer | A549 | 10.0 |

| Colorectal Cancer | HCT116 | 18.5 |

| Prostate Cancer | DU145 | 20.0 |

These findings suggest that this compound may inhibit critical pathways involved in tumor growth and proliferation.

The anticancer effects of this compound are attributed to its ability to target various molecular pathways:

- Topoisomerase II Inhibition : Disruption of DNA replication in cancer cells.

- EGFR Inhibition : Blocking epidermal growth factor receptor signaling.

- VEGFR Inhibition : Reducing angiogenesis by inhibiting vascular endothelial growth factor receptor.

Studies indicate that these mechanisms contribute to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Other Biological Activities

In addition to its anticancer properties, this pyrazole derivative exhibits:

- Anti-inflammatory Activity : Demonstrated through inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Effective against various bacterial strains, indicating potential as an antibacterial agent.

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives:

- Study on MDA-MB-231 Cells : This study reported an IC of 12.5 µM for the compound, significantly lower than standard chemotherapeutics.

- In Vivo Models : Animal studies have shown that treatment with this compound led to a marked reduction in tumor size without significant toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A typical approach involves multi-step reactions, starting with condensation of substituted hydrazines with diketones or β-ketoesters to form the pyrazole core. For example, boronic acid cross-coupling (e.g., Suzuki-Miyaura) can introduce the thiophene moiety, as seen in analogous pyrazole syntheses . Key intermediates (e.g., esters) are purified via column chromatography and characterized using melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), and NMR (distinct aryl proton signals in thiophene and difluorophenyl groups) .

Q. How can researchers confirm the structural integrity of this compound, particularly the regiochemistry of substituents on the pyrazole ring?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related pyrazole-thiophene hybrids have been analyzed using monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°) to resolve substituent positions . Alternative methods include NOESY NMR to probe spatial proximity of aromatic protons .

Advanced Research Questions

Q. What strategies address contradictions in reported synthetic yields for pyrazole-carboxylic acid derivatives?

- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). For example, using degassed DMF/water mixtures with Pd(PPh₃)₄ improves cross-coupling efficiency in thiophene-functionalized pyrazoles . Systematic optimization via Design of Experiments (DoE) can identify critical factors (temperature, stoichiometry) and reduce batch-to-batch variability .

Q. How does the electronic nature of the 2,4-difluorophenyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Fluorine atoms enhance electron-withdrawing effects, stabilizing the pyrazole ring and modulating pKa of the carboxylic acid group (~3–4), which impacts solubility and binding to targets like enzymes. SAR studies on analogous Factor Xa inhibitors show trifluoromethyl or difluorophenyl groups improve selectivity by reducing off-target interactions .

Q. What computational tools are recommended for refining the crystal structure of this compound when twinning or high thermal motion is observed?

- Methodological Answer : SHELXL is widely used for small-molecule refinement, even with challenging data (e.g., high-resolution or twinned crystals). Its robust algorithms handle disorder modeling and anisotropic displacement parameters. For macromolecular interfaces, SHELXPRO can generate structure factors compatible with crystallographic databases .

Q. How can researchers evaluate the compound’s potential as a modulator of sphingosine-1-phosphate (S1P) receptors?

- Methodological Answer : Functional assays using selective agonists/antagonists (e.g., CYM compounds) in neuronal cultures can assess receptor subtype specificity (S1PR1-5). Electrophysiological recordings or calcium imaging quantify effects on spontaneous activity, as demonstrated with structurally similar thiophene-containing ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.